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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)-

Cat. No.: B12658589

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline, identified by CAS number 35941-65-2, is a tricyclic antidepressant (TCA) that has
been utilized in the treatment of depression.[1][2] Structurally, it is an analogue of amitriptyline,
characterized by an isobutyl side chain instead of a propylidene side chain.[3] As a tertiary
amine TCA, it belongs to the dibenzocycloheptadiene class of compounds.[2][3] Though less
common than other TCAs, its distinct pharmacological profile warrants a detailed examination
for research and drug development purposes.[2] This guide provides a comprehensive
overview of Butriptyline's chemical properties, synthesis, pharmacology, and analytical
methods.

Chemical and Physical Properties

Butriptyline is a white crystalline solid. Key physicochemical properties are summarized in the
table below for easy reference.
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Property Value Source
CAS Number 35941-65-2 [4]
Molecular Formula C21H27N [4]
Molecular Weight 293.45 g/mol [4]

(+)-3-(10,11-dihydro-5H-
IUPAC Name dibenzo[a,d]cyclohepten-5-yI)- [2]
N,N,2-trimethylpropan-1-amine

Butriptylene, Evadyne, AY-

Synonyms 62014 [2]
Hydrochloride CAS 5585-73-9 [3]
Hydrochloride Formula C21H2sCIN [5]
Hydrochloride MW 329.91 g/mol [5]
Predicted LogP 5.22-5.44 [5]
Predicted pKa (Strongest

Basic) 10.01 [5]
Predicted Water Solubility 0.000351 mg/mL [5]

Synthesis

While specific, detailed patented synthesis procedures for Butriptyline are not readily available
in the public domain, a general synthesis approach can be inferred from the synthesis of its
analogue, amitriptyline, and related tricyclic antidepressants. The synthesis would likely involve
the alkylation of a dibenzocycloheptadiene precursor.

A plausible, generalized synthetic workflow is outlined below.
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Caption: Generalized synthetic workflow for Butriptyline.

Analytical Profile

Comprehensive analytical characterization is crucial for the identification and quantification of
Butriptyline. Below are the expected characteristics from various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of Butriptyline is expected to show characteristic signals
for the aromatic protons of the dibenzocycloheptene ring system, typically in the range of
7.0-7.5 ppm. The aliphatic protons of the isobutyl side chain and the fused ring system would
appear at higher field strengths (1.0-4.0 ppm). The N-methyl groups would likely present as a
singlet around 2.2-2.5 ppm.[6]

e 13C NMR: The carbon NMR spectrum would display signals for the aromatic carbons
between 120-150 ppm. The aliphatic carbons of the side chain and the fused ring system
would resonate in the range of 20-60 ppm.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a key tool for the identification and quantification of Butriptyline. In
electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at
m/z 293. The fragmentation pattern would likely involve cleavage of the side chain, leading to
characteristic fragment ions. For instance, a prominent peak at m/z 58 is often observed for
compounds containing a dimethylaminomethyl group.[9] Liquid chromatography-tandem mass
spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Butriptyline
in biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of Butriptyline would exhibit characteristic absorption bands for its functional
groups. These would include C-H stretching vibrations for the aromatic and aliphatic moieties.
Aromatic C-H stretching typically appears just above 3000 cm~1, while aliphatic C-H stretching
is observed just below 3000 cm~1. Aromatic C=C stretching vibrations would be seen in the
1600-1450 cm~? region.[10][11]

Pharmacology
Pharmacodynamics

Butriptyline's primary mechanism of action is through its interaction with various
neurotransmitter receptors and transporters. It is a potent antagonist at histamine Hi and
muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side
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effects.[2][3] Its affinity for serotonin and norepinephrine transporters is comparatively weak.[2]
The binding affinities (Ki) for various targets are summarized below.

Target Ki (nM) Species
Serotonin Transporter (SERT) 1,360 - 10,000 (ICso) Human, Rat
Norepinephrine Transporter

990 - 5,100 (ICs0) Human, Rat
(NET)
Dopamine Transporter (DAT) 2,800 - 5,200 (ICs0) Human, Rat
5-HT2a Receptor 380 Human
o1-Adrenergic Receptor 570 Human
Histamine Hi Receptor 1.1 Human
Muscarinic Acetylcholine

35 Human

Receptors (mACh)

Source: Wikipedia, citing various primary sources.[2]

The following diagram illustrates the primary pharmacological actions of Butriptyline.
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Caption: Pharmacodynamic profile of Butriptyline.

Pharmacokinetics
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o Absorption and Distribution: Butriptyline is administered orally.[12] It is highly bound to
plasma proteins (>90%).[2][3] Therapeutic plasma concentrations are reported to be in the
range of 60-280 ng/mL (204—-954 nmol/L).[2][3]

o Metabolism: Butriptyline undergoes hepatic metabolism, primarily through N-demethylation
to its active metabolite, norbutriptyline.[2] The cytochrome P450 (CYP) enzyme system is
responsible for the metabolism of tricyclic antidepressants, with CYP2C19 and CYP2D6
playing significant roles in the metabolism of tertiary amines like amitriptyline, a close
analogue of Butriptyline.[13]

» Elimination: The elimination half-life of Butriptyline is approximately 20 hours.[2]

The metabolic pathway of Butriptyline is depicted below.
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Caption: Primary metabolic pathway of Butriptyline.

Experimental Protocols

Detailed experimental protocols for Butriptyline are not widely published. However, based on
standard methodologies for tricyclic antidepressants, representative protocols are described
below.
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Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of Butriptyline to
its target receptors (e.g., histamine Hi, muscarinic acetylcholine).

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines
expressing the receptor of interest.

» Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., 50 mM
NazHPO4/KH2POa4, pH 7.4 for Hi receptors).[14]

 Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-
mepyramine for Hi receptors) and varying concentrations of Butriptyline.[14]

o Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
» Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

o Data Analysis: Determine the 1Cso value of Butriptyline (the concentration that inhibits 50% of
specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using
the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is as follows:

Prepare Receptor Incu_ba}te with Separate B ound Quantify Data Analysis
Radioligand & & Free Ligand : e .
Membranes L2 - Radioactivity (IC50, Ki)
Butriptyline (Filtration)

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Transporter Uptake Assay (General
Protocol)

This protocol outlines a general method for evaluating the inhibitory effect of Butriptyline on
serotonin and norepinephrine transporters.
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e Cell Culture: Use cell lines stably expressing the human serotonin transporter (hRSERT) or
norepinephrine transporter (hNET).[15]

o Assay Medium: Utilize a buffered salt solution (e.g., Hank's Balanced Salt Solution with 0.1%
BSA).[15]

 Incubation: Pre-incubate the cells with varying concentrations of Butriptyline.

o Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., a
fluorescent mimic of serotonin).[15]

o Detection: Measure the uptake of the substrate into the cells over time using a fluorescence
plate reader or by scintillation counting.

o Data Analysis: Determine the I1Cso value for the inhibition of substrate uptake by Butriptyline.

Clinical Use and Adverse Effects

Butriptyline has been used for the treatment of depression, typically at dosages of 75-150 mg
per day.[16] Clinical studies have shown its efficacy to be comparable to amitriptyline.[1][17]

Like other tricyclic antidepressants, Butriptyline is associated with a range of side effects,
primarily due to its potent anticholinergic and antihistaminic activity.[2][12]

Adverse Effect Frequency Source

Anticholinergic Effects (e.qg.,

dry mouth, constipation,

o ) 13.7% of patients [1][16]
blurred vision, urinary
retention)
Sedation/Drowsiness Common [2][12]
Weight Gain Possible [12]
Orthostatic Hypotension Possible [12]
Cardiac Arrhythmias Serious, less common [12]
Seizures Serious, less common [12]
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Toxicology

Information on the specific toxicology of Butriptyline is limited. However, as a tricyclic
antidepressant, it shares the class's potential for significant toxicity in overdose. Overdose
symptoms can include cardiac arrhythmias, seizures, and central nervous system depression.
The management of TCA overdose is primarily supportive.

Conclusion

Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant with a distinct pharmacological
profile characterized by potent antihistaminic and anticholinergic activity and weak inhibition of
monoamine reuptake. This guide has provided a comprehensive overview of its chemical
properties, synthesis, analytical profile, pharmacology, and clinical aspects to serve as a
valuable resource for researchers and drug development professionals. Further investigation
into its detailed synthesis and experimental protocols could provide deeper insights into this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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